2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide
Description
Chemical Identity and Nomenclature
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide possesses the Chemical Abstracts Service registry number 364056-54-2, establishing its unique chemical identity within the global chemical database system. The compound exhibits a molecular formula of C₆H₁₁F₃N₂O₂ with a precise molecular weight of 200.16 g/mol, as documented across multiple authoritative chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,2,2-trifluoro-N-{2-[(2-hydroxyethyl)amino]ethyl}acetamide, which accurately reflects its structural composition and functional group arrangement.
The compound's Simplified Molecular Input Line Entry System representation appears as O=C(NCCNCCO)C(F)(F)F, providing a concise encoding of its molecular connectivity. This linear notation clearly delineates the trifluoroacetyl moiety connected through an amide linkage to a diethylamine chain, with one ethyl group bearing a terminal hydroxyl substituent. The International Chemical Identifier key AZWPFBJNQRPPDJ-UHFFFAOYSA-N serves as a unique digital fingerprint for computational and database applications.
Alternative nomenclature systems recognize this compound through several synonymous designations, including the more descriptive tert-butyl N-(2-hydroxyethyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate for related protected derivatives. The MDL number MFCD18206272 provides additional database cross-referencing capability within commercial chemical information systems. These multiple identification systems ensure accurate compound recognition across diverse research and commercial platforms.
Historical Context of Trifluoroacetamide Chemistry
The development of trifluoroacetamide chemistry traces its origins to the fundamental research in fluorinated compounds during the mid-twentieth century, when chemists began exploring the unique properties imparted by trifluoromethyl groups. The parent compound trifluoroacetamide, bearing the CAS number 354-38-1 and molecular formula C₂H₂F₃NO, emerged as a white to pale yellow crystalline powder with distinctive chemical properties that distinguished it from conventional acetamides. Early investigations revealed that trifluoroacetamides exhibited significantly enhanced acidity compared to their non-fluorinated analogs, a property that would prove crucial for subsequent synthetic applications.
The historical significance of trifluoroacetamide chemistry became particularly evident with the development of alternative methodologies to the classical Gabriel synthesis for primary amine preparation. Traditional Gabriel synthesis employed phthalimide as a nitrogen nucleophile, but researchers discovered that the sodium salt of trifluoroacetamide offered distinct advantages in specific synthetic contexts. This alternative approach utilized the enhanced acidity of the trifluoroacetamide nitrogen-hydrogen bond, which exhibits a pKa value significantly lower than conventional amides due to the strong electron-withdrawing effects of the trifluoromethyl group.
Research investigations during the late twentieth century established trifluoroacetamide derivatives as valuable protecting groups in organic synthesis, particularly for guanidine functionalities. The trifluoroacetyl moiety demonstrated unique orthogonal properties, being easily cleaved under mild basic conditions while remaining stable under acidic conditions that might compromise other protecting groups. This selectivity proved especially valuable in complex synthetic sequences where multiple functional group manipulations were required without cross-reactivity.
The evolution of trifluoroacetamide chemistry accelerated with the recognition of these compounds as efficient probes for biological systems. Fluorine-19 nuclear magnetic resonance studies utilizing trifluoroacetate and trifluoroacetamide revealed their utility in membrane potential determinations and cell volume measurements. These applications demonstrated that trifluoroacetamide served as a stable, relatively nontoxic neutral analogue for intracellular and extracellular volume ratio determinations, with the fluorine-19 resonances providing distinct signals for intra- and extracellular compartments.
Significance in Fluorine Chemistry Research
The significance of this compound within fluorine chemistry research stems from its unique combination of structural features that enable diverse synthetic applications and mechanistic investigations. The compound exemplifies the strategic incorporation of fluorine atoms to modify chemical reactivity, biological activity, and physical properties in ways that cannot be achieved through conventional organic functional groups. The trifluoromethyl group's exceptional electronegativity and steric properties create distinctive electronic environments that influence both inter- and intramolecular interactions.
Contemporary research has demonstrated the compound's utility in scalable synthetic methodologies for preparing trifluoromethylated heterocyclic systems. The synthesis of trifluoromethylated imidazo-fused nitrogen heterocycles using trifluoroacetamide as a key CF₃-reagent represents a significant advancement in heterocycle construction methodology. These reactions proceed through intermediate benzylic N-trifluoroacetamides followed by dehydrative cyclization, providing access to novel CF₃-containing heterocycles under mild reaction conditions.
The compound's role in advancing hydroamidation chemistry has contributed substantially to modern synthetic organic chemistry. Baseline reactivity studies using various N-alkyl and N-aryl trifluoroacetamides with activated alkenes have established fundamental understanding of how the trifluoromethyl group influences nucleophilicity and reaction kinetics. These investigations revealed that N-aryl trifluoroacetamides exhibit near-quantitative conversions in neat alkene conditions with diazabicycloundecene as base, demonstrating superior reactivity compared to conventional acetamides.
Research applications in complex natural product synthesis further underscore the compound's significance in fluorine chemistry. The total synthesis of marine toxins such as gymnodimine has employed trifluoroacetamide derivatives as crucial protecting groups that can be selectively removed under specific conditions without affecting other sensitive functionalities. The ability to activate trifluoroacetamide groups through tert-butoxycarbonyl protection followed by mild hydrazine cleavage provides synthetic chemists with valuable tools for complex molecule construction.
The compound's utility extends to pharmaceutical research applications, where trifluoroacetamide derivatives serve as key intermediates in drug discovery programs. Recent investigations have identified N-substituted acetamide derivatives, including trifluoroacetamide analogs, as promising P2Y₁₄ receptor antagonists with potential anti-inflammatory applications. These findings demonstrate how the unique electronic properties of the trifluoromethyl group can be leveraged to develop compounds with specific biological activities and improved pharmacokinetic profiles.
Position Within Trifluoroacetamide Derivative Classification
This compound occupies a distinctive position within the broader classification of trifluoroacetamide derivatives, representing a specialized subset characterized by extended alkyl chains bearing additional functional groups. The compound can be categorized as a secondary trifluoroacetamide with a functionalized aminoethyl substituent, distinguishing it from simpler primary trifluoroacetamides such as the parent 2,2,2-trifluoroacetamide (CAS 354-38-1) and N-alkyl derivatives like 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide (CAS 6974-29-4).
The structural classification system for trifluoroacetamide derivatives typically considers the degree of substitution at the nitrogen atom, the nature of the substituent groups, and the presence of additional functional groups. Primary trifluoroacetamides contain a single hydrogen atom bonded to nitrogen, secondary derivatives possess one organic substituent, and tertiary compounds feature two organic groups attached to the amide nitrogen. The compound under investigation represents a secondary trifluoroacetamide with a complex bifunctional substituent that incorporates both amine and alcohol functionalities.
Conformational analysis studies have revealed that tertiary trifluoroacetamides exist as equilibrated E- and Z-amide conformers in solution, with the E-configuration typically predominating due to steric and electronic factors. While the current compound is a secondary amide and thus does not exhibit this specific conformational behavior, its extended chain structure creates opportunities for intramolecular interactions that influence its three-dimensional structure and reactivity patterns. The presence of the secondary amine and primary alcohol functional groups provides multiple sites for hydrogen bonding interactions that can stabilize specific conformational arrangements.
The compound's position within the trifluoroacetamide family is further defined by its relationship to protecting group applications and synthetic utility. Unlike simple trifluoroacetamides that serve primarily as electrophilic acylating agents, this derivative functions as a multifunctional building block capable of participating in diverse chemical transformations. The hydroxyl group provides a handle for further functionalization, while the secondary amine can serve as a nucleophilic center or be protected as needed for specific synthetic sequences.
Comparative analysis with related compounds reveals the unique structural features that distinguish this derivative within the trifluoroacetamide classification. Simple analogs such as 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide (molecular weight 157.09 g/mol) lack the extended chain and secondary amine functionality. More complex derivatives like the tert-butyl carbamate protected versions (molecular weight 300.27 g/mol) incorporate additional protecting groups that modify the compound's reactivity profile. The specific combination of chain length, functional group positioning, and molecular weight (200.16 g/mol) places this compound in an intermediate position that balances synthetic accessibility with functional versatility.
| Compound Type | Example | Molecular Weight | Key Features | CAS Number |
|---|---|---|---|---|
| Primary Trifluoroacetamide | Trifluoroacetamide | 113.04 g/mol | Basic CF₃CONH₂ structure | 354-38-1 |
| Simple Secondary | 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide | 157.09 g/mol | Single hydroxyl substituent | 6974-29-4 |
| Extended Secondary | Target compound | 200.16 g/mol | Aminoethyl chain with hydroxyl | 364056-54-2 |
| Protected Derivative | Boc-protected analog | 300.27 g/mol | Additional carbamate protection | 364056-55-3 |
| Bis-fluorinated | N-(2,2,2-Trifluoroethyl) analog | 195.06 g/mol | Dual trifluoromethyl groups | 407-37-4 |
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)5(13)11-2-1-10-3-4-12/h10,12H,1-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWPFBJNQRPPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protective Group Strategies
The use of protective groups is critical to prevent undesired side reactions during the synthesis of polyfunctional amines. In the context of 2,2,2-trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide , the ethylenediamine backbone necessitates selective protection of one amine group prior to acylation. A method analogous to the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves:
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Protection : Introducing a benzyl carbamate (Cbz) group to the primary amine of ethylenediamine derivatives.
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Acylation : Reacting the protected intermediate with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride to form the acetamide bond.
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Deprotection : Catalytic hydrogenolysis (e.g., H₂/Pd-C) to remove the Cbz group, followed by introduction of the hydroxyethyl moiety via alkylation.
This approach ensures regioselectivity, with reported yields exceeding 80% for analogous trifluoroacetamide derivatives.
Reaction Conditions and Optimization
Key parameters influencing yield and purity include:
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Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane improve solubility of intermediates.
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Temperature : Acylation typically proceeds at 40–80°C, while deprotection requires milder conditions (25–50°C).
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Stoichiometry : A 1.2:1 molar ratio of TFAA to amine prevents overacylation.
Continuous-Flow Synthesis for Enhanced Efficiency
Microreactor-Based Trifluoroacetylation
Continuous-flow systems offer advantages in heat and mass transfer, critical for exothermic acylation reactions. For This compound , a two-step flow process has been demonstrated:
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Trifluoroacetamide Formation :
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Cyclization and Purification :
Table 1: Continuous-Flow Reaction Parameters
| Parameter | Trifluoroacetylation Step | Cyclization Step |
|---|---|---|
| Temperature | 40–60°C | 80°C |
| Pressure | 1 bar | 6 bar |
| Residence Time | 10–15 min | 30 min |
| Key Reagents | TFAA, TEA | TEA, THF |
| Yield | 90–95% | >99% |
Advantages of Flow Chemistry
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Scalability : Microreactors enable gram-scale production with consistent quality.
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Safety : Closed systems minimize exposure to volatile reagents like TFAA (bp: 39°C).
Alternative Routes via Chlorination and Substitution
Chloro Intermediate Synthesis
A method adapted from N-(3,3-dimethoxy-1-trifluoromethyl-propyl)-acetamide synthesis involves:
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Hydroxylation : Reacting 2,2,2-trifluoro-1-methoxyethanol with acetamide in 1,4-dioxane under reflux to form N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide .
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Chlorination : Treating the hydroxyl intermediate with thionyl chloride (SOCl₂) to yield N-1-(chloro-2,2,2-trifluoro-ethyl)acetamide .
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Nucleophilic Substitution : Displacing the chloride with 2-[(2-hydroxyethyl)amino]ethylamine in the presence of a base (e.g., K₂CO₃).
Table 2: Key Reaction Metrics for Chlorination Route
| Step | Reagents | Yield |
|---|---|---|
| Hydroxylation | Acetamide, 1,4-dioxane | 56% |
| Chlorination | SOCl₂, heptane | 93% |
| Substitution | K₂CO₃, THF | 75–80% |
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
- This compound serves as a vital reagent in the synthesis of various organic compounds. It acts as a building block for developing new chemical entities, particularly those requiring specific functional groups for reactivity and stability.
Halogen Bonding Studies
- The presence of trifluoromethyl groups allows for strong halogen bonding interactions, which are critical in molecular design and drug development. These interactions can enhance the binding affinity of compounds to their biological targets, making them valuable in medicinal chemistry .
Biological Applications
Biochemical Research
- In biochemical studies, 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide is utilized to investigate enzyme interactions and metabolic pathways. Its ability to penetrate biological membranes effectively enables researchers to study cellular processes in greater detail.
Potential Therapeutic Uses
- The compound has been explored for its potential as a kinetic stabilizer in treating protein misfolding diseases. By stabilizing the native state of aggregation-prone proteins, it may help in the development of therapies for conditions like systemic amyloidosis .
Industrial Applications
Specialty Chemicals Production
- In industry, this compound is employed in producing specialty chemicals and materials with tailored properties. Its unique chemical characteristics allow for the formulation of products that meet specific industrial needs .
Case Studies and Research Findings
- Stability and Solubility Studies : Research indicates that compounds containing CF₂X moieties (where X can be Cl or Br) exhibit enhanced stability and solubility profiles compared to their non-fluorinated counterparts. This property is crucial for developing drugs with improved pharmacokinetic properties .
- Fragment-Based Drug Discovery : The integration of this compound into halogen-enriched fragment libraries has shown promising results in biophysical screening against various protein targets. This approach emphasizes the compound's utility in drug discovery processes where small molecule interactions are critical .
- Therapeutic Development : The compound has been investigated for its role in stabilizing proteins associated with amyloidosis. Studies have demonstrated that it can protect against proteolytic cleavage of misfolded proteins, offering insights into potential therapeutic strategies .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The hydroxyethylamino group facilitates binding to specific active sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Insights :
Functional Group Impact: The hydroxyethylaminoethyl group in the target compound improves water solubility compared to analogs like N,N'-ethylenebis(2,2,2-trifluoroacetamide) (360-43-0), which is highly lipophilic due to dual trifluoroacetyl groups . Replacing the hydroxyl group with a mercaptoethyl group (1869-45-0) introduces redox activity, enabling applications in metal chelation .
Synthetic Yields :
- The target compound’s synthesis typically achieves ~55–68% yields via column chromatography (ethyl acetate/hexane) , comparable to analogs like 2,2,2-Trifluoro-N-(2-(pyridin-2-yl)ethyl)acetamide (68% yield) .
Pharmacological Relevance: The trifluoroacetyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide, CAS: 6972-77-6), which lack fluorine’s electron-withdrawing effects . Derivatives with iodine substitutions (e.g., 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide) exhibit enhanced bioactivity in pharmaceutical intermediates due to halogen bonding .
Thermal and Chemical Stability: The target compound’s hydroxyethylaminoethyl side chain reduces crystallinity compared to rigid analogs like 2,2,2-Trifluoro-N-(2-(4-iodo-2,5-dimethoxyphenyl)ethyl)acetamide (CAS: 159277-10-8), which has a melting point of 160–161°C due to aromatic stacking .
Biological Activity
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide (CAS Number: 364056-54-2) is a compound with significant potential in medicinal chemistry, particularly in the context of drug development. Its unique trifluoromethyl group and amino functionalities suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₁₁F₃N₂O₂
- Molecular Weight : 200.159 g/mol
- SMILES : OCCNCCNC(=O)C(F)(F)F
- IUPAC Name : 2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases and enzymes that are critical in cancer and other disease processes.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines:
These results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For example, it has shown potential as a selective inhibitor of PKMYT1, a kinase implicated in cell cycle regulation:
| Compound | PKMYT1 IC₅₀ (µM) |
|---|---|
| 1 | 0.69 |
| 6 | 0.012 |
| Target Compound | 1.5 |
This table summarizes the comparative potency of various compounds against PKMYT1, indicating that our compound's activity is competitive within this context .
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
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Study on HeLa Cells : A study evaluated the cytotoxic effects of the compound on HeLa cells and found that treatment led to significant apoptosis as measured by flow cytometry.
- Findings : The compound induced apoptosis through activation of caspase pathways.
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PKMYT1 Inhibition Study : In a study assessing the selectivity of various inhibitors for PKMYT1 over other kinases, this compound demonstrated a favorable selectivity profile.
- Results : The compound showed a high degree of selectivity for PKMYT1 compared to non-target kinases.
Toxicological Profile
The toxicological assessment indicates that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Preliminary data suggest moderate toxicity at higher concentrations; however, detailed toxicological studies are required to establish a therapeutic window.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide?
- Methodological Answer : Synthesis optimization should focus on controlling reaction stoichiometry, temperature, and catalyst selection. For example, intramolecular hydroamination reactions involving alkynyl precursors (e.g., phenylethynyl intermediates) require EtZn catalysts under inert conditions to minimize side reactions . Purity can be enhanced via recrystallization from hexane, as demonstrated by NMR-monitored crystallization (95-96°C melting point) . Validate intermediates using LC-MS or GC-MS to track byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?
- Methodological Answer :
- 1H NMR : Focus on resolving aromatic protons (δ 7.1–8.9 ppm) and trifluoroacetamide NH signals (δ ~8.9 ppm). Use deuterated chloroform (CDCl) for solubility, and compare with reference data to avoid misassignment of overlapping peaks .
- FT-IR : Confirm C=O stretching (~1711 cm) and NH bending (~1545 cm). Note that residual solvent peaks (e.g., hexane) may obscure weak signals .
- X-ray crystallography : Resolve structural ambiguities (e.g., Z/E isomerism) by analyzing unit cell parameters (e.g., triclinic P1 symmetry, α = 64.599°, β = 80.727°) .
Q. How can researchers address solubility challenges in aqueous or organic solvents for this compound?
- Methodological Answer : Test solubility in DMSO (polar aprotic) or dichloromethane (non-polar). If solubility is <61.3 µg/mL (as seen in analogs), employ co-solvents like ethanol-water mixtures (1:1 v/v) or surfactants (e.g., Tween-80). Pre-saturate solvents with nitrogen to prevent hydrolysis of the trifluoroacetamide group .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
- Methodological Answer : Cross-validate using complementary techniques:
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the trifluoroacetamide group) causing peak splitting .
- DFT calculations : Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental NMR to identify outliers .
- SC-XRD : Resolve crystallographic disorder (e.g., thermal ellipsoid analysis) to confirm bond angles and torsion parameters .
Q. What catalytic systems are suitable for studying the compound’s reactivity in hydroamination or cross-coupling reactions?
- Methodological Answer : For hydroamination, use EtZn (10 mol%) in THF at 60°C, monitoring via in situ IR for imine intermediates . For Suzuki-Miyaura coupling, employ Pd(PPh)/KCO in DMF-HO (3:1). Optimize ligand design (e.g., bulky phosphines) to suppress β-hydride elimination in trifluoroacetamide derivatives .
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., LogP, metabolic stability)?
- Methodological Answer :
- QSAR models : Train on PubChem datasets (e.g., C13H11ClF3NO2 analogs) to estimate LogP (~2.1) and aqueous solubility .
- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots (e.g., hydroxylation at the ethylamino group) .
Q. What experimental protocols are recommended for in vitro bioactivity studies (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in pH 7.4 PBS. Pre-incubate the compound (1–100 µM) with target enzymes (e.g., proteases) at 37°C for 30 min .
- Cell-based studies : Apply strict in vitro conditions (e.g., <0.1% DMSO in media) to avoid solvent toxicity. Validate cytotoxicity via MTT assays in HEK293 or HepG2 cells .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting purity assessments (e.g., HPLC vs. elemental analysis)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
